molecular formula C22H20N2O5S B302463 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid

Cat. No. B302463
M. Wt: 424.5 g/mol
InChI Key: MPJDNUYJFTXQPH-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid, also known as ETC-1002, is a synthetic compound that has been developed as a potential treatment for cardiovascular disease. This compound is currently undergoing clinical trials and has shown promising results in reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia.

Mechanism of Action

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This leads to the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACC, this compound reduces the production of LDL cholesterol and triglycerides in the liver, leading to a decrease in circulating levels of these lipids.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects are thought to be mediated by the activation of AMPK, which regulates a number of cellular processes that are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid is its ability to reduce LDL cholesterol levels without causing significant side effects. This makes it a potentially attractive alternative to statins, which are currently the most commonly used drugs for the treatment of hypercholesterolemia. However, one limitation of this compound is that it has not yet been studied in large-scale clinical trials, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid. One area of interest is the potential use of this compound in combination with other cholesterol-lowering agents, such as statins or ezetimibe. Another area of research is the development of more potent and selective AMPK activators, which could have broader applications in the treatment of metabolic disorders. Finally, the long-term safety and efficacy of this compound will need to be established in large-scale clinical trials before it can be widely adopted as a treatment for hypercholesterolemia.

Synthesis Methods

The synthesis of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid involves the reaction of 4-ethylphenylhydrazine with 4-(bromomethyl)phenol to form the intermediate compound, which is then reacted with 2,2-dimethyl-1,3-propanediol to produce the final product.

Scientific Research Applications

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid has been extensively studied for its potential use in the treatment of cardiovascular disease. In preclinical studies, this compound has been shown to reduce LDL cholesterol levels by inhibiting the synthesis of cholesterol and fatty acids in the liver. Clinical trials have also demonstrated the efficacy of this compound in reducing LDL cholesterol levels in patients with hypercholesterolemia.

properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid

InChI

InChI=1S/C22H20N2O5S/c1-3-14-4-8-16(9-5-14)24-20(26)18(19(25)23-22(24)30)12-15-6-10-17(11-7-15)29-13(2)21(27)28/h4-13H,3H2,1-2H3,(H,27,28)(H,23,25,30)/b18-12+

InChI Key

MPJDNUYJFTXQPH-LDADJPATSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(C)C(=O)O)/C(=O)NC2=S

SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.